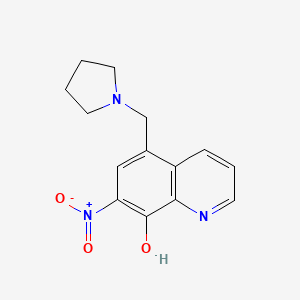![molecular formula C19H22N6O B5542196 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to a class of organic compounds known for their complex molecular structures and potential biological activities.
Synthesis Analysis
- The synthesis of related compounds typically involves multi-step reactions starting from simpler organic molecules. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation and chlorination steps (Huang et al., 2020).
Molecular Structure Analysis
- The molecular structure is typically analyzed using techniques like X-ray crystallography, density functional theory (DFT), and molecular electrostatic potential (MEP) surface mapping. These techniques help understand the geometric bond lengths, angles, and the character of the compound (Huang et al., 2020).
Chemical Reactions and Properties
- Compounds in this category can exhibit various chemical reactions depending on their functional groups and structure. For example, the title compound in Huang et al.'s study showed marked inhibition against certain cancer cell lines, indicative of its reactive nature and potential as a biological agent (Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Radiolabelled Compounds for Receptor Imaging
One study focused on the development of radiolabelled, nonpeptide angiotensin II antagonists, which are potent and selective ligands for the AT1 receptor. These compounds were prepared for purposes such as receptor imaging, showcasing the application of similar chemical structures in medical diagnostics and research (Hamill et al., 1996).
Antiproliferative Activity
Another study synthesized and analyzed N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide for its crystal structure, antiproliferative activity, and molecular docking study. This compound displayed significant inhibition against various human cancer cell lines, indicating its potential as an anticancer agent (Huang et al., 2020).
Catalytic Properties of Ruthenium Complexes
Research into ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand explored their preparation and catalytic properties. Such studies highlight the role of these compounds in catalysis, offering insights into their utility in chemical reactions and synthesis processes (Mejuto et al., 2015).
Synthesis of Aromatic Polyimides
The synthesis of new diamines and their polymerization with various anhydrides to produce aromatic polyimides demonstrates the application of these chemical structures in materials science, particularly in developing polymers with specific thermal and physical properties (Butt et al., 2005).
Anticancer Agents
The discovery of specific compounds as kinesin spindle protein (KSP) inhibitors showcases their role in arresting cells in mitosis, leading to cellular death and indicating their potential as anticancer agents. Such research contributes to the development of new cancer treatments (Theoclitou et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13-6-4-5-7-16(13)19(26)21-9-8-20-17-10-18(23-11-22-17)25-12-24-14(2)15(25)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEKURDUPGESBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)



![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)